Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate

Description

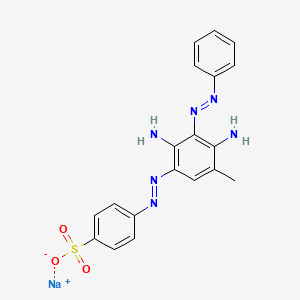

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate is a synthetic azo dye characterized by its complex aromatic structure, featuring multiple azo (-N=N-) linkages, amino (-NH₂) groups, and a sulfonate (-SO₃⁻Na⁺) substituent. This compound belongs to the class of acid dyes, primarily used in industrial applications such as textile coloring and hair dyes due to its strong chromophoric properties and water solubility. The presence of amino groups enhances its binding affinity to proteinaceous substrates like keratin in hair, while the sulfonate group ensures solubility in aqueous formulations .

Properties

CAS No. |

83968-65-4 |

|---|---|

Molecular Formula |

C19H17N6NaO3S |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

sodium;4-[(2,4-diamino-5-methyl-3-phenyldiazenylphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C19H18N6O3S.Na/c1-12-11-16(24-22-14-7-9-15(10-8-14)29(26,27)28)18(21)19(17(12)20)25-23-13-5-3-2-4-6-13;/h2-11H,20-21H2,1H3,(H,26,27,28);/q;+1/p-1 |

InChI Key |

IVSTZUOVIPZRCU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: The azo group can be reduced to amines using reducing agents like sodium dithionite.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.

Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to highlight cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in textile dyeing, printing inks, and as a colorant in plastics and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its role as a pH indicator and in biological staining. The molecular targets include various enzymes and cellular structures that interact with the azo groups, leading to changes in color or fluorescence.

Comparison with Similar Compounds

Research Findings and Limitations

- Toxicological Studies: Limited data exist on the target compound’s metabolic pathways. In contrast, Acid Orange 24 has been extensively studied for its low dermal absorption rates .

- Environmental Impact : Azo dyes with sulfonate groups, including the target compound, are persistent in water systems, necessitating advanced oxidation processes for degradation .

Biological Activity

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate, commonly referred to as Sodium azo dye , is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Characteristics

- Molecular Formula : C13H13N4O3S.Na

- CAS Number : 6300-61-4

- Molecular Weight : 314.36 g/mol

- Structural Formula :

This compound exhibits several biological activities primarily attributed to its azo structure, which allows for redox reactions and interactions with various biological targets.

- Anticancer Activity : Research indicates that azo compounds can induce apoptosis in cancer cells. For instance, studies have shown that derivatives of azo dyes exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

- Antiinflammatory Properties : Some azo compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be beneficial in treating conditions like colitis where inflammation is a significant concern .

- Microbial Reduction : The azo bond in these compounds can be cleaved by microbial enzymes in the gut, leading to the release of active amines that may exert therapeutic effects. This property is utilized in drug delivery systems where the prodrug is activated in the colon, enhancing localized treatment while minimizing systemic exposure .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of 5.7 μM, demonstrating significant anti-proliferative activity compared to standard chemotherapeutics like doxorubicin . The compound induced cell cycle arrest at the G1/S checkpoint and increased apoptosis rates.

Case Study 2: Anti-inflammatory Effects

In a model of induced colitis, this compound was administered alongside 5-ASA (5-Aminosalicylic acid). The combination therapy showed enhanced efficacy in reducing inflammatory markers compared to 5-ASA alone, suggesting a synergistic effect where the azo compound aids in delivering the active drug to the inflamed tissue more effectively .

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 5.7 | Induces apoptosis via ROS |

| 5-Aminosalicylic Acid | Anti-inflammatory | N/A | Inhibits COX enzymes |

| Doxorubicin | Anticancer | 20.64 | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.